molecular formula C21H19N3O4 B11376506 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11376506
M. Wt: 377.4 g/mol
InChI Key: UPBRHLXOFWXGLM-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a benzofuran moiety, and an ethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-4-26-15-8-6-14(7-9-15)18-20(24-28-23-18)22-21(25)19-13(3)16-11-12(2)5-10-17(16)27-19/h5-11H,4H2,1-3H3,(H,22,24,25)

InChI Key

UPBRHLXOFWXGLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and an appropriate nitrile. The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the ethoxyphenyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while reduction can produce reduced benzofuran analogs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and benzofuran derivatives, such as:

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the oxadiazole ring and benzofuran moiety sets it apart from other similar compounds, potentially offering a broader range of applications and activities .

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